![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5](/img/structure/B1268707.png)
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid
Overview
Description
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is an organic compound with a molecular weight of 224.14 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is C8H7F3O4 . The InChI code is 1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) .Physical And Chemical Properties Analysis
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is a solid at room temperature .Scientific Research Applications
Anti-Cancer Agent
This compound has been studied for its potential as an anti-cancer agent. Derivatives of this compound have shown promise in in silico studies and biological assessments for their anti-cancer properties. The synthesis of new oxadiazole derivatives tethered with the trifluoroethoxy phenyl group has been explored, and these compounds have been evaluated for their ability to inhibit cancer cell growth .
Anti-Diabetic Agent
Similarly, the anti-diabetic potential of these derivatives has been investigated. The same studies that assessed anti-cancer properties also explored the use of these compounds as anti-diabetic agents. Their interaction with proteins related to diabetes has been analyzed through molecular docking experiments, suggesting a potential for therapeutic application .
ADMET Prediction
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of these derivatives is crucial for understanding their pharmacokinetic behavior. Predictive studies following Lipinski’s rule of 5 have been conducted to assess the likelihood of success of these compounds as oral medications .
Synthesis of Oxadiazole Derivatives
The compound serves as a precursor in the synthesis of oxadiazole derivatives. These derivatives are synthesized through a multistep reaction sequence involving the condensation of aldehydes and acetophenones with acid hydrazide, followed by cyclization to yield the oxadiazole derivatives .
Molecular Docking and Dynamics
Molecular docking experiments have been performed to examine the dynamic behavior of these compounds at the binding site of target proteins. This is an essential step in drug design, as it helps predict the affinity and activity of the compounds within biological systems .
Reference Standard in Analytical Chemistry
The compound may be used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) with diode array detection (DAD), and other sophisticated techniques like gas chromatography combined with tandem mass spectrometry (MS/MS). These methods are employed for the determination of various substances in complex matrices like food samples and biological tissues .
Mechanism of Action
Mode of Action
It is known that the compound has a trifluoroethoxy group, which could potentially interact with biological targets in a unique manner .
Pharmacokinetics
The compound’s trifluoroethoxy group could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid interacts with its targets. Specific information on how these factors influence the action of 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid is currently unavailable .
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBYXQACGRWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359110 | |
Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid | |
CAS RN |
488795-29-5 | |
Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.